molecular formula C25H21ClN2O6 B13734725 7-Chloro-1,3-dihydro-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-2H-1,4-benzodiazepin-2-one CAS No. 18035-92-2

7-Chloro-1,3-dihydro-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-2H-1,4-benzodiazepin-2-one

Cat. No.: B13734725
CAS No.: 18035-92-2
M. Wt: 480.9 g/mol
InChI Key: KKBASWQAOUMPNG-UHFFFAOYSA-N
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Description

7-Chloro-1,3-dihydro-3-(3,4,5-trimethoxybenzoyloxy)-5-phenyl-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by a 3,4,5-trimethoxybenzoyloxy substituent at the 3-position of the diazepine ring. Benzodiazepines generally act as positive allosteric modulators of GABAA receptors, with variations in substituents altering potency, duration of action, and therapeutic applications .

Properties

CAS No.

18035-92-2

Molecular Formula

C25H21ClN2O6

Molecular Weight

480.9 g/mol

IUPAC Name

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H21ClN2O6/c1-31-19-11-15(12-20(32-2)22(19)33-3)25(30)34-24-23(29)27-18-10-9-16(26)13-17(18)21(28-24)14-7-5-4-6-8-14/h4-13,24H,1-3H3,(H,27,29)

InChI Key

KKBASWQAOUMPNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structural Modifications

The target compound’s 3,4,5-trimethoxybenzoyloxy group contrasts with substituents in other benzodiazepines:

Compound Name Substituents (Position) CAS Number Molecular Weight Key Pharmacological Feature
Target Compound 3-(3,4,5-trimethoxybenzoyloxy) Not explicitly provided ~470 g/mol* Enhanced lipophilicity; potential prolonged half-life
Diazepam 1-methyl, 3-hydroxy 439-14-5 284.74 g/mol Anxiolytic, sedative; rapid absorption
Lorazepam 3-hydroxy, 5-(o-chlorophenyl) 846-49-1 321.16 g/mol High-potency anxiolytic; slow elimination
Temazepam 3-hydroxy, 1-methyl 846-50-4 300.74 g/mol Intermediate-acting hypnotic
Chlordesmethyldiazepam 5-(2-chlorophenyl), 3-unsubstituted Not explicitly provided ~300 g/mol* Superior anxiolytic efficacy vs. lorazepam
Prazepam 1-(cyclopropylmethyl) 2955-38-6 324.79 g/mol Prodrug; long-acting metabolite (desmethyldiazepam)

*Estimated based on structural analogs.

Key Observations:
  • The trimethoxybenzoyloxy group in the target compound introduces steric bulk and electron-rich aromaticity, which may enhance binding to hydrophobic receptor pockets or delay metabolic oxidation compared to smaller substituents (e.g., hydroxy or methyl groups) .
  • Chlordesmethyldiazepam (5-(2-chlorophenyl)) demonstrated statistically greater anxiolytic efficacy than lorazepam in a double-blind clinical trial, suggesting halogenation at the 5-phenyl position enhances receptor affinity .

Pharmacokinetic and Metabolic Profiles

Compound Half-Life (Hours) Metabolic Pathway Active Metabolites
Target Compound Not reported Likely hepatic esterase hydrolysis 3-hydroxy derivative (hypothetical)
Diazepam 20–100 CYP2C19/CYP3A4 demethylation Desmethyldiazepam, oxazepam
Lorazepam 10–20 Glucuronidation None (direct excretion)
Temazepam 8–20 Glucuronidation None
  • However, esterase-mediated hydrolysis of the benzoyloxy group could generate a 3-hydroxy metabolite, analogous to temazepam’s active form .

Clinical and Preclinical Findings

  • Anxiolytic Efficacy : Chlordesmethyldiazepam (structurally similar to the target compound but lacking the trimethoxy group) outperformed lorazepam in reducing Hamilton Anxiety Scale scores, highlighting the importance of 5-aryl substituents .
  • Toxicity: The dimethylaminoethanol salt of a related compound (7-chloro-3-hemisuccinyloxy derivative) showed low acute toxicity in rats (LD50 >3 g/kg), suggesting favorable safety for derivatives with polar substituents .

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